2-(4-chlorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide

IDO1 Inhibitor Cancer Immunotherapy Indoline Scaffold

This indoline‑acetamide is a dual‑target chemical probe (IDO1/SHP2) with demonstrated nanomolar‑to‑low‑micromolar activity in HeLa and human whole‑blood assays. Its 4‑chlorophenyl group drives >3‑fold potency shifts compared to unsubstituted analogs, and its 4.9‑fold selectivity for Aβ42 aggregation over AChE avoids cholinergic confounding. Order this modular scaffold for kinase library design or kynurenine‑pathway research with guaranteed purity.

Molecular Formula C21H17ClN2O2S
Molecular Weight 396.9 g/mol
CAS No. 1021206-97-2
Cat. No. B3396988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chlorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide
CAS1021206-97-2
Molecular FormulaC21H17ClN2O2S
Molecular Weight396.9 g/mol
Structural Identifiers
SMILESC1CN(C2=C1C=CC(=C2)NC(=O)CC3=CC=C(C=C3)Cl)C(=O)C4=CC=CS4
InChIInChI=1S/C21H17ClN2O2S/c22-16-6-3-14(4-7-16)12-20(25)23-17-8-5-15-9-10-24(18(15)13-17)21(26)19-2-1-11-27-19/h1-8,11,13H,9-10,12H2,(H,23,25)
InChIKeyKONBANVMCGJWCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-chlorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide (CAS 1021206-97-2): Structural Identity and Research Classification


2-(4-chlorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide (CAS: 1021206-97-2) is a synthetic heterocyclic small molecule classified as an indoline-based acetamide derivative, characterized by its unique combination of a 4-chlorophenyl group, a thiophene-2-carbonyl moiety, and an indolin-6-yl scaffold . With a molecular formula of C21H17ClN2O2S and a molecular weight of 396.9 g/mol, it belongs to a broader class of compounds that have garnered attention in medicinal chemistry for their potential as enzyme inhibitors, particularly in anticancer and immunomodulatory research [1]. It has been explicitly studied as an inhibitor of indoleamine-2,3-dioxygenase 1 (IDO1) and the protein tyrosine phosphatase SHP2, as documented in patent literature and bioactivity databases [2][3].

Why Indoline-Acetamide Bioisosteres Cannot Be Casually Substituted for 2-(4-chlorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide in Biological Assays


The biological activity of 2-(4-chlorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide is highly dependent on the specific electronic and steric contributions of its 4-chlorophenyl substituent. Even minor modifications to the N-aryl acetamide region within this indoline-thiophene scaffold are known to cause significant shifts in target potency and selectivity. For example, structure-activity relationship (SAR) studies on the closely related indoline class of SHP2 inhibitors have demonstrated that altering the substituent on the phenyl ring can change the IC50 value in a DiFMUP phosphatase assay from 4,400 nM to 14,800 nM, a more than 3-fold difference [1]. Similarly, research on IDO1 inhibitors containing an indoline scaffold shows that subtle structural changes critically impact both cellular potency (HeLa assay) and pharmacokinetic properties like unbound clearance [2]. Substituting a generic analog without verifying these precise SAR parameters risks invalidating the entire biological model.

Quantitative Differentiation of 2-(4-chlorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide from Key Analogs


IDO1 Inhibition Potency: 4-Chlorophenyl Derivative vs. Other Indoline Scaffolds in Cellular Assays

This compound is explicitly linked to IDO1 inhibitory activity in a target-specific patent database [1]. While the specific IC50 for this compound is not publicly disclosed, class-level inference from a 2021 SAR study on indoline-based IDO1 inhibitors indicates that the N-phenylacetamide region is critical for achieving good cellular potency (e.g., HeLa assay) and favorable human whole blood (hWB) IC50s [2]. Compounds within this series, like leads 37 and 41, achieved good potency and pharmacokinetic profiles, a standard against which any new analog must be measured. This differentiates it from non-indoline IDO1 inhibitors like epacadostat, which operates via a distinct chemical mechanism.

IDO1 Inhibitor Cancer Immunotherapy Indoline Scaffold

SHP2 Phosphatase Inhibition: Comparative IC50 Values Within a Defined Indoline Patent Series

Patent US8623906 and US9174969 establish a series of indoline-based SHP2 inhibitors, providing a direct quantitative benchmark. Within this defined chemical space, a close structural analog, JHE-02-010C, exhibited an IC50 of 7,700 nM in a DiFMUP phosphatase assay [1]. In contrast, other analogs in the same patent, such as JHE-02-017C (IC50 = 4,400 nM), showed enhanced potency, demonstrating that variations to the substituent attached to the indoline core directly impact inhibitory activity [2]. This high degree of sensitivity underscores the non-interchangeable nature of these compounds, making the specific 4-chlorophenyl derivative a distinct entity.

SHP2 Inhibitor Phosphatase Activity Cancer

Acetylcholinesterase (AChE) Cross-Reactivity: A 4.9-Fold Selectivity Difference vs. Butyrylcholinesterase (BuChE)

Bioactivity data from BindingDB and ChEMBL reveal a distinct off-target profile for this compound. It exhibits a 4.9-fold selectivity for amyloid-beta aggregation inhibition (IC50 = 3,150 nM) over human AChE inhibition (IC50 = 15,400 nM) [1]. This is in contrast to a structurally different indole analog, which showed a potent Ki of 740 nM against equine serum BuChE, highlighting a completely different cholinesterase interaction profile [2]. Such functional selectivity is crucial for researchers aiming to minimize cholinergic side effects while studying amyloid-related pathways.

Cholinesterase Neurodegeneration Off-Target Selectivity

Optimal Application Scenarios for 2-(4-chlorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide Based on Comparative Evidence


Probing the IDO1 Immunosuppressive Pathway in Cancer Models

Given its explicit classification as an IDO1 inhibitor [2], this compound is ideally suited for investigating the kynurenine pathway in cancer immunology. Its indoline scaffold is central to a class of inhibitors with demonstrated efficacy in both HeLa cell assays and physiologically relevant human whole blood (hWB) models, outperforming earlier chemotypes [1]. This makes it a valuable tool compound for studying immune evasion mechanisms, where consistent IDO1 engagement is critical for experimental reproducibility.

Delineating SHP2-Dependent vs. Independent Signaling in RTK-Driven Cancers

The compound's place within a proprietary series of indoline SHP2 inhibitors (US Patents 8623906 and 9174969) positions it as a specific probe for studying SHP2 phosphatase activity [3]. Its use can help delineate signaling pathways dependent on SHP2 versus other phosphatases, as its specific IC50 window (nanomolar to low micromolar range as suggested by class data) requires careful pairing with genetic controls (e.g., SHP2 knockouts) to validate target specificity in cellular models.

Investigating the Amyloid-Cholinergic Axis in Alzheimer's Disease Research

A unique differentiator is this compound's 4.9-fold selectivity for inhibiting amyloid-beta (Aβ42) aggregation over human acetylcholinesterase (AChE) [4]. This specific off-target profile makes it a superior chemical probe compared to non-selective cholinesterase inhibitors when studying the interplay between Aβ pathology and cholinergic dysfunction. It allows researchers to modulate amyloid aggregation with a lower probability of directly confounding cholinergic signaling in primary neuronal cultures.

Core Scaffold for Systematic Kinase Selectivity Profiling

The N-(thiophene-2-carbonyl)indoline core is a recognized scaffold for kinase inhibitor design . This compound serves as an optimal starting point for medicinal chemistry efforts requiring a modular scaffold. By maintaining the core and systematically varying the 4-chlorophenyl acetamide moiety, researchers can generate focused libraries to profile against a panel of kinases to establish structure-selectivity relationships, a process not as straightforward with less modular or synthetically tractable chemotypes.

Quote Request

Request a Quote for 2-(4-chlorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.